REACTION_CXSMILES
|
CN(C)C=O.[F:6][C:7]([F:15])([F:14])[C:8](=[O:13])[CH2:9][CH2:10][CH2:11]O.[Br:16]Br>CCOCC>[F:6][C:7]([F:15])([F:14])[C:8](=[O:13])[CH2:9][CH2:10][CH2:11][Br:16]
|
Name
|
three
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
125 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
29 g
|
Type
|
reactant
|
Smiles
|
FC(C(CCCO)=O)(F)F
|
Name
|
|
Quantity
|
11.5 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
colorless oil
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-5 °C
|
Type
|
CUSTOM
|
Details
|
After stirring overnight at ambient temperature the reaction mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
was distilled through a 30 cm vigreaux column at 2.0 mm of pressure
|
Type
|
CUSTOM
|
Details
|
Two fractions were collected
|
Type
|
CUSTOM
|
Details
|
from 27°-35° C.
|
Type
|
CUSTOM
|
Details
|
at 35°-70° C
|
Type
|
CUSTOM
|
Details
|
The second fraction was partitioned between water and ethyl ether
|
Type
|
WASH
|
Details
|
the organic layer was washed with water (3×100 mL
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (anhydrous MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure at ambient temperature
|
Type
|
CUSTOM
|
Details
|
to give
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |